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Introduction
Devazepide, also known as MK-329, is a potent and selective antagonist of the

cholecystokinin type 1 (CCK1) receptor.[1] It belongs to the benzodiazepine class of

compounds but lacks the typical sedative and anxiolytic effects associated with this class.

Instead, its primary action is to block the effects of the neuropeptide cholecystokinin (CCK) at

the CCK1 receptor, which is predominantly found in the gastrointestinal system, including the

gallbladder and pancreas, as well as in specific regions of the central nervous system.[1] This

selectivity makes Devazepide an invaluable tool for elucidating the physiological and

behavioral roles of CCK and the CCK1 receptor in neuroscience research.

This document provides detailed application notes and protocols for the use of Devazepide as

a pharmacological tool. It is intended to guide researchers in designing and conducting

experiments to investigate the role of the CCK1 receptor in various neurological processes,

including satiety, anxiety, and learning and memory.
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Receptor Species/Tissue IC50 Reference

CCK1 Rat Pancreas 81 pM [2]

CCK1 Bovine Gallbladder 45 pM [2]

CCK1 Guinea Pig Brain 245 nM [2]

CCK2
Rat Stomach ECL

Cells
~800 nM

CCK1 Human 5 nM

CCK2 Human >1000 nM

Note: IC50 values represent the concentration of Devazepide required to inhibit 50% of the

binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding

affinity.

Table 2: In Vivo Dosages of Devazepide in Rodent
Models
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Research
Area

Species
Route of
Administrat
ion

Dosage
Range

Effect Reference

Satiety/Food

Intake
Rat

Intraperitonea

l (i.p.)
3 - 300 ng/kg

No significant

effect on food

consumption

when given

systemically

at these low

doses.

Satiety/Food

Intake
Rat

Intracerebrov

entricular

(i.c.v.)

1 - 100 ng

Dose-related

increase in

food intake.

Satiety/Food

Intake
Rat

Intraperitonea

l (i.p.)

62.5 - 625

ng/kg

Potent

antagonism

of the

inhibitory

effect of

CCK-8 on

food intake

during sham

feeding.

Satiety/Food

Intake
Rat

Intraperitonea

l (i.p.)

300 - 1200

µg/kg

Attenuates

the satiating

effects of

intestinal

carbohydrate

infusions.

Conditioned

Reward
Rat

Intraperitonea

l (i.p.)

0.1 - 1.0

mg/kg

Impairs the

acquisition of

conditioned

reward and

conditioned

activity.
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Anxiety Rat/Mouse
Intraperitonea

l (i.p.)

0.1 - 1.0

mg/kg

Commonly

used range in

elevated

plus-maze

studies.

Gastrointestin

al Motility
Rat Oral (gavage) 4 mg/kg/day

Reverses the

delay in

transit time

induced by

ileal infusion

of lipid.

Signaling Pathways and Experimental Workflows
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C

(PKC). Devazepide acts as a competitive antagonist, blocking the binding of CCK to the CCK1

receptor and thereby inhibiting these downstream signaling events.
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Caption: CCK1 Receptor Signaling Pathway and the inhibitory action of Devazepide.

Experimental Workflow for In Vivo Behavioral Studies
A typical workflow for investigating the effects of Devazepide on behavior in rodent models

involves several key stages, from animal habituation to data analysis.

Animal Habituation

Devazepide Preparation

Drug Administration (i.p. or i.c.v.)

Behavioral Testing (e.g., EPM, Fear Conditioning)

Data Collection & Video Tracking

Statistical Analysis

Interpretation of Results

Click to download full resolution via product page

Caption: A generalized workflow for in vivo behavioral experiments using Devazepide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1670321?utm_src=pdf-body
https://www.benchchem.com/product/b1670321?utm_src=pdf-body
https://www.benchchem.com/product/b1670321?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship in Satiety Research
This diagram illustrates the logical framework for using Devazepide to study the role of CCK1

receptors in satiety.

Hypothesis

Experimental Design

Predicted Outcome

CCK, via CCK1R, induces satiety and reduces food intake.

Vehicle + Foodleads to

Devazepide + Food
leads to

Devazepide will block the satiety signal, leading to increased food intake compared to control.

compared with

predicts

Click to download full resolution via product page

Caption: Logical framework for using Devazepide to investigate CCK1R's role in satiety.

Experimental Protocols
In Vitro CCK1 Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds, such as Devazepide, for the CCK1 receptor.

Materials:

Membrane preparation from cells or tissues expressing CCK1 receptors (e.g., rat pancreas).

Radiolabeled CCK ligand (e.g., [125I]-CCK-8).

Devazepide or other unlabeled competitor compounds.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Wash buffer (ice-cold binding buffer).

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
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Scintillation fluid and counter.

Procedure:

Membrane Preparation: Homogenize the tissue or cells in lysis buffer and prepare a

membrane fraction by centrifugation. Resuspend the final pellet in binding buffer and

determine the protein concentration.

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

150 µL of membrane preparation (50-120 µg protein for tissue).

50 µL of varying concentrations of Devazepide (or other test compounds).

50 µL of radiolabeled CCK ligand at a fixed concentration (typically at or below its Kd).

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach

equilibrium.

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plates

using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound

from free radioligand.

Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation

counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

In Vivo Satiety Study in Rodents
This protocol outlines a method to assess the effect of Devazepide on food intake in rats.

Materials:

Adult male rats (e.g., Sprague-Dawley or Zucker).
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Devazepide.

Vehicle (e.g., saline with a small amount of DMSO and Tween 80 for solubilization).

Standard rodent chow or a palatable liquid diet.

Metabolic cages or cages equipped with food hoppers connected to a monitoring system.

Procedure:

Animal Habituation: House rats individually and acclimate them to the testing environment

and injection procedures for at least 3-5 days.

Food Deprivation: To ensure robust feeding, fast the animals for a period (e.g., 17 hours)

before the experiment.

Drug Preparation and Administration: Dissolve Devazepide in the vehicle to the desired

concentrations. Administer Devazepide or vehicle via the desired route (e.g., intraperitoneal

injection, 30 minutes before food presentation).

Food Presentation and Measurement: At the end of the fasting period and after drug

administration, provide pre-weighed food to the animals. Measure food intake at regular

intervals (e.g., 30, 60, 120, and 240 minutes).

Data Analysis: Analyze the cumulative food intake at each time point using appropriate

statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different

doses of Devazepide with the vehicle control group.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic

compounds typically increase the time spent and the number of entries into the open arms.

Materials:

Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the

floor).
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Adult mice or rats.

Devazepide and vehicle.

Video tracking software.

Procedure:

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.

Drug Administration: Administer Devazepide or vehicle (e.g., i.p.) 30 minutes prior to the

test.

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to

explore the maze freely for 5 minutes.

Data Recording: Record the session using a video camera mounted above the maze.

Data Analysis: Use video tracking software to score the following parameters:

Time spent in the open arms and closed arms.

Number of entries into the open and closed arms.

Total distance traveled.

Calculate the percentage of time spent in the open arms and the percentage of open arm

entries.

Statistical Analysis: Compare the behavioral parameters between the Devazepide-treated

and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Microdialysis for Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine

levels in a specific brain region (e.g., the striatum) of a rat following Devazepide administration.

Materials:
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Adult male rats.

Stereotaxic apparatus.

Microdialysis probes and guide cannulae.

Microinfusion pump.

Fraction collector.

Artificial cerebrospinal fluid (aCSF).

Devazepide and vehicle.

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

Stereotaxic Surgery: Anesthetize the rat and implant a guide cannula targeting the brain

region of interest (e.g., striatum) using a stereotaxic frame. Allow the animal to recover for at

least 48 hours.

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis

probe through the guide cannula.

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2

µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20

minutes for at least one hour.

Drug Administration: Administer Devazepide or vehicle (e.g., i.p.).

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours to

monitor changes in dopamine levels.

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an

HPLC-ED system.
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Data Analysis: Express the dopamine levels as a percentage of the baseline and compare

the time course of dopamine changes between the Devazepide and vehicle groups.

Conclusion
Devazepide is a powerful and selective pharmacological tool for investigating the role of the

CCK1 receptor in a wide range of neuroscientific research areas. The protocols and data

presented in these application notes provide a foundation for researchers to design and

execute rigorous experiments to further our understanding of the complex functions of the

cholecystokinin system in the brain and periphery. Careful consideration of dosage, route of

administration, and experimental design is crucial for obtaining reliable and interpretable

results.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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